molecular formula C10H13F2N3O B2850534 N-(4,4-difluorocyclohexyl)-1H-imidazole-5-carboxamide CAS No. 2034422-72-3

N-(4,4-difluorocyclohexyl)-1H-imidazole-5-carboxamide

Cat. No.: B2850534
CAS No.: 2034422-72-3
M. Wt: 229.231
InChI Key: HQOMFZFFPJLHOA-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-1H-imidazole-5-carboxamide is a chemical compound with a unique structure that includes a difluorocyclohexyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-1H-imidazole-5-carboxamide typically involves the reaction of 4,4-difluorocyclohexylamine with an imidazole-5-carboxylic acid derivative under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-1H-imidazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting DNA repair processes in cancer cells. This leads to the accumulation of DNA damage and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,4-difluorocyclohexyl)-1H-imidazole-5-carboxamide is unique due to its specific imidazole-5-carboxamide structure, which imparts distinct chemical and biological properties. Its ability to selectively inhibit PARP-1 makes it a valuable compound in cancer research and drug development .

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-1H-imidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N3O/c11-10(12)3-1-7(2-4-10)15-9(16)8-5-13-6-14-8/h5-7H,1-4H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOMFZFFPJLHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CN=CN2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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